![molecular formula C14H18N4O B6629642 N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)

N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide, also known as ACPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. ACPP is a small molecule that can selectively target and bind to specific proteins, making it a valuable tool for studying protein interactions and functions.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide involves the selective binding of the molecule to specific proteins. This compound has a unique structure that allows it to interact with specific amino acid residues in the protein binding site. The binding of this compound to the protein can modulate its activity, leading to changes in downstream signaling pathways. The mechanism of action of this compound is dependent on the specific protein target and the binding affinity of the molecule.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of specific kinases and phosphatases, leading to changes in cell signaling pathways. This compound has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In vivo studies have demonstrated that this compound can selectively target tumor cells and induce tumor regression in animal models.

Advantages and Limitations for Lab Experiments

N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can selectively target specific proteins, making it a valuable tool for studying protein interactions and functions. This compound can be conjugated with various tags, allowing for easy detection and visualization of protein interactions. This compound has also been shown to have low toxicity and can be used in vivo without significant adverse effects.

However, there are also limitations to using this compound in lab experiments. This compound has a limited range of protein targets, and its binding affinity can vary depending on the specific protein target. This compound can also be difficult to synthesize, and its high cost can limit its use in some experiments.

Future Directions

There are several future directions for the use of N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide in scientific research. One potential application is in the development of new cancer therapies. This compound has been shown to selectively target tumor cells and induce apoptosis, making it a promising candidate for cancer treatment. Another potential application is in the study of protein-protein interactions in complex biological systems, such as the human brain. This compound can be conjugated with fluorescent dyes and used to visualize protein interactions in vivo, providing valuable insights into complex biological processes.

In conclusion, this compound is a novel compound that has significant potential in scientific research. Its selective targeting of specific proteins makes it a valuable tool for studying protein interactions and functions. The synthesis method of this compound has been optimized, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Synthesis Methods

The synthesis of N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide involves the reaction of 4-aminocyclohexylamine and pyrazolo[1,5-a]pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields this compound as a white solid with a purity of over 98%. The synthesis method has been optimized, and the yield of this compound can be increased by modifying the reaction conditions.

Scientific Research Applications

N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of potential applications in scientific research. One of the most important applications is in the study of protein-protein interactions. This compound can be conjugated with various tags such as fluorescent dyes, biotin, or gold nanoparticles, which can be used to detect and visualize protein interactions in vitro and in vivo. This compound can also be used to study protein functions, as it can selectively bind to specific proteins and modulate their activity. This compound has been used to study the functions of various proteins, including kinases, phosphatases, and transcription factors.

Properties

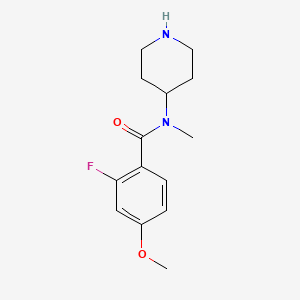

IUPAC Name |

N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c15-10-4-6-11(7-5-10)17-14(19)12-9-16-18-8-2-1-3-13(12)18/h1-3,8-11H,4-7,15H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIYQYYQFKTEKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)C2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)

![(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6629564.png)

![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)

![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)

![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)

![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)

![(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B6629613.png)

![(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629620.png)

![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)